1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
CAS No.: 951897-66-8
Cat. No.: VC6047136
Molecular Formula: C24H16ClN9O2
Molecular Weight: 497.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951897-66-8 |
|---|---|
| Molecular Formula | C24H16ClN9O2 |
| Molecular Weight | 497.9 |
| IUPAC Name | 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[4-(tetrazol-1-yl)phenyl]triazole-4-carboxamide |
| Standard InChI | InChI=1S/C24H16ClN9O2/c1-14-22(24(35)27-17-6-8-18(9-7-17)33-13-26-30-32-33)28-31-34(14)19-10-11-21-20(12-19)23(36-29-21)15-2-4-16(25)5-3-15/h2-13H,1H3,(H,27,35) |
| Standard InChI Key | FBYJUJODUBVUTI-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)N6C=NN=N6 |
Introduction
Molecular Structure and Chemical Identity
Structural Composition
The compound’s backbone consists of three interconnected heterocyclic systems:
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A 2,1-benzoxazole ring substituted at position 3 with a 4-chlorophenyl group.
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A 1,2,3-triazole ring methylated at position 5 and linked to the benzoxazole via position 1.
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A tetrazole ring connected to a para-substituted phenyl group, which is further bonded to the triazole through a carboxamide bridge .
This arrangement creates a planar yet sterically congested system, as evidenced by its InChIKey FBYJUJODUBVUTI-UHFFFAOYSA-N and SMILES string CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)N6C=NN=N6 .
Table 1: Core Structural Identifiers
Chemical and Physical Properties
Computed Physicochemical Metrics
PubChem’s computational models predict:
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XLogP3: 4.3 (indicating moderate lipophilicity)
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Hydrogen Bond Donors/Acceptors: 1/8
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Rotatable Bonds: 5
Table 2: Stability and Reactivity Indicators
| Parameter | Value/Characteristic | Implication |
|---|---|---|
| Thermal Stability | Stable below 250°C (estimated) | Compatible with standard handling |
| Hydrolytic Sensitivity | Susceptible to strong acids/bases | Requires pH-controlled environments |
| Photoreactivity | Likely photosensitive due to aromatic systems | Store in amber glass |
Research Applications and Comparative Analysis
Materials Science Applications
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Coordination Polymers: The tetrazole moiety’s ability to bind transition metals (e.g., Cu²⁺, Zn²⁺) enables construction of porous frameworks for gas storage.
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Optoelectronic Materials: Benzoxazole-triazole conjugates emit blue fluorescence (λ<sub>em</sub> 450 nm) with quantum yields up to 0.34, suitable for OLEDs.
Table 3: Performance Comparison of Related Compounds
| Compound Class | Key Property | This Compound’s Advantage |
|---|---|---|
| Benzoxazole-carboxamides | Antimicrobial MIC | Broader Gram-negative coverage (predicted) |
| Triazole-tetrazole hybrids | Kinase inhibition potency | Higher selectivity index (theoretical) |
| Polyheterocyclic systems | Fluorescence quantum yield | Comparable to commercial fluorophores |
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